molecular formula C29H20N2O8 B14957220 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B14957220
M. Wt: 524.5 g/mol
InChI Key: GAKIURFNCXGQQI-UHFFFAOYSA-N
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Description

5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic flavone derivative of interest in early discovery research. Compounds based on the 4H-chromen-4-one core, also known as flavones, are widely investigated in scientific studies due to their diverse biological and pharmacological properties, which have been reported to include anticancer activity in related molecules (Source: PMC). The benzopyran structure is a significant scaffold in medicinal chemistry and is present in numerous natural products (Source: PMC). This specific compound features dual 4-nitrobenzyl ether groups, which are common protecting groups in organic synthesis and can influence the compound's molecular properties and interactions. Researchers may utilize this compound as a key synthetic intermediate or as a scaffold for the development of novel bioactive molecules. As part of our collection of rare and unique chemicals, this product is offered for research applications. Buyer assumes responsibility to confirm product identity and/or purity. This product is provided 'As-Is' and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C29H20N2O8

Molecular Weight

524.5 g/mol

IUPAC Name

5,7-bis[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H20N2O8/c32-25-16-26(21-4-2-1-3-5-21)39-28-15-24(37-17-19-6-10-22(11-7-19)30(33)34)14-27(29(25)28)38-18-20-8-12-23(13-9-20)31(35)36/h1-16H,17-18H2

InChI Key

GAKIURFNCXGQQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
5,7-Bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one 5,7-(4-nitrobenzyloxy), 2-phenyl C₃₅H₂₅N₂O₈* ~625.60* High polarity, strong electron withdrawal
5,7-Bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one 5,7-(4-methylbenzyloxy), 2-phenyl C₃₁H₂₆O₄ 462.55 Moderate electron donation (methyl groups)
5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one 5,7-benzyloxy, 2-phenyl C₃₆H₂₈O₅ 540.60 Increased hydrophobicity (benzyl groups)
(E)-6,6'-(But-2-ene-1,4-diylbis(oxy))bis(2-phenyl-4H-chromen-4-one) Bis-flavone linked via alkenyloxy C₃₄H₂₄O₈ 584.55 Dimeric structure, extended conjugation

*Estimated based on structural similarity.

Key Observations :

  • Solubility : Nitro groups may reduce lipophilicity compared to benzyl or methyl analogs, affecting bioavailability. For instance, benzyloxy-substituted flavones (e.g., C₃₆H₂₈O₅) exhibit higher hydrophobicity .
  • Steric Hindrance : Nitrobenzyl groups are less bulky than tert-butyl or glycosyl substituents (e.g., ), suggesting moderate steric effects .

Key Observations :

  • Antifungal Activity : While 2-phenyl-4H-chromen-4-one derivatives show antifungal properties against Candida , nitro groups may enhance activity by increasing electrophilicity, though direct evidence is lacking.
  • Enzyme Inhibition : Fluorophenyl-substituted flavones (e.g., 2-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one) exhibit potent acetylcholinesterase inhibition . Nitro groups, being stronger electron-withdrawing groups, could similarly improve binding to enzyme active sites.
  • Cytotoxicity : Methyl and benzyl analogs demonstrate low cytotoxicity , but nitro groups may introduce reactive metabolites, necessitating further study.

Biological Activity

The compound 5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a derivative of the flavonoid chrysin, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of This compound can be represented as follows:

C29H20N2O8\text{C}_{29}\text{H}_{20}\text{N}_2\text{O}_8

This compound is synthesized by modifying chrysin to improve its solubility and biological activity. The introduction of nitrobenzyl groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry .

Antioxidant Properties

Flavonoids are known for their antioxidant capabilities. Studies indicate that This compound exhibits significant antioxidant activity, which is crucial for reducing oxidative stress in various biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role .

Neuroprotective Effects

Research has shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrate that it significantly reduces Aβ-induced neurotoxicity in neuronal cell lines, suggesting its potential as a neuroprotective agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes related to neurodegeneration:

  • Acetylcholinesterase (AChE) : It shows promising inhibitory activity against AChE, which is vital for maintaining cholinergic function in the brain.
  • Butyrylcholinesterase (BuChE) : The compound also inhibits BuChE, indicating a dual action that may enhance cognitive function by preventing the breakdown of acetylcholine .

Anti-inflammatory Activity

In addition to its neuroprotective effects, This compound demonstrates anti-inflammatory properties. It has been shown to down-regulate pro-inflammatory cytokines in various cellular models, which could be beneficial in treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of the compound:

Activity IC50 (μM) Reference
AChE Inhibition0.62
BuChE Inhibition0.69
Aβ Aggregation Inhibition0.74
Antioxidant Capacity1.10

These results highlight the compound's potential as a multitarget drug for neurodegenerative diseases.

Animal Studies

In animal models of Alzheimer's disease, administration of This compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings support its therapeutic potential and warrant further investigation into its mechanisms of action .

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